molecular formula C12H10Cl2F3NO B1673481 Flurochloridone CAS No. 61213-25-0

Flurochloridone

Cat. No.: B1673481
CAS No.: 61213-25-0
M. Wt: 312.11 g/mol
InChI Key: OQZCSNDVOWYALR-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Flurochloridone primarily targets the synthesis of carotenoids in plants by inhibiting the enzyme phytoene desaturase . This enzyme is crucial for the production of carotenoids, which protect chlorophyll from undergoing photo-oxidation .

Mode of Action

This compound is a selective herbicide that is absorbed by the roots, stems, and coleoptiles of plants . It inhibits the synthesis of carotenoids, leading to the destruction of chlorophyll and ultimately causing the death of the plant .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). After oral administration to mice, 27 metabolites were identified . The formation of a GSH conjugate (M13) was found to be the predominant metabolic pathway . This pathway is NADPH independent and is accelerated by glutathione S-transferase (GST) .

Result of Action

The primary result of this compound’s action is the induction of apoptosis in cells . This is mediated by the unfolded protein response (UPR) signaling pathways . The expression levels of ER stress and UPR related proteins are activated over dose . Meanwhile, the pro-apoptotic proteins (Bim and Bax) are also up-regulated in a dose-dependent manner .

Action Environment

This compound is moderately persistent in the environment . It is readily degraded in soil, mostly forming CO2 and a bound residue . Its solubility in water is 28 mg/L at 20 °C, and it is readily soluble in organic solvents such as acetone, chlorobenzene, and xylene . Its environmental fate and behavior can influence its action, efficacy, and stability .

Biochemical Analysis

Biochemical Properties

Flurochloridone interacts with various biomolecules in the biochemical reactions. In vitro studies have shown that a glutathione (GSH) conjugate is the predominant metabolite of this compound, formed through a nucleophilic SN2 substitution of 3-Cl by GSH . This pathway is NADPH independent and is accelerated by glutathione S-transferase (GST) .

Cellular Effects

This compound has been found to have significant effects on various types of cells. For instance, it has been shown to induce autophagy in TM4 Sertoli cells . It also affects the reproductive system of male rats, but not fertility and early embryonic development .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It has been found to induce apoptosis in TM4 cells mediated by UPR signaling pathways . It also triggers the inhibition of AKT and mTOR, which are key regulators of cell growth and survival .

Temporal Effects in Laboratory Settings

This compound shows changes in its effects over time in laboratory settings. It has been found to be moderately persistent, with a half-life of 7 days at 60°C and pH 4, and 18 days at 60°C and pH 7 . Its long-term effects on cellular function have been observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. A study found that a low dose of this compound affected the reproductive system of male rats but did not affect fertility and early embryonic development .

Metabolic Pathways

This compound is involved in various metabolic pathways. It forms a GSH conjugate, which is the predominant metabolite of this compound, through a nucleophilic SN2 substitution of 3-Cl by GSH . This pathway is NADPH independent and is accelerated by GST .

Transport and Distribution

It is known that this compound is moderately persistent and slightly mobile, indicating its potential for transport and distribution .

Comparison with Similar Compounds

Flurochloridone is often compared with other herbicides such as s-metolachlor, dimethenamid-p, pethoxamid, aclonifen, and pendimethalin . While all these compounds are used to control weeds, this compound is unique in its specific inhibition of carotenoid biosynthesis. This mode of action distinguishes it from other herbicides that target different pathways, such as the inhibition of cell division or the disruption of photosynthesis.

Similar compounds include:

    S-metolachlor: A pre-emergence herbicide that inhibits cell division.

    Dimethenamid-p: Another pre-emergence herbicide that inhibits cell division.

    Pethoxamid: A herbicide that inhibits cell division.

    Aclonifen: A herbicide that inhibits photosynthesis.

    Pendimethalin: A herbicide that inhibits cell division.

This compound’s unique mechanism of action and its effectiveness in controlling a wide range of weeds make it a valuable tool in agricultural weed management.

Properties

IUPAC Name

3-chloro-4-(chloromethyl)-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2F3NO/c13-5-7-6-18(11(19)10(7)14)9-3-1-2-8(4-9)12(15,16)17/h1-4,7,10H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQZCSNDVOWYALR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(=O)N1C2=CC=CC(=C2)C(F)(F)F)Cl)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0041987
Record name Flurochloridone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0041987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61213-25-0
Record name Flurochloridone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61213-25-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Flurochloridone [ISO:BSI]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061213250
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Flurochloridone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0041987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chloro-4-(chloromethyl)-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.056.947
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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